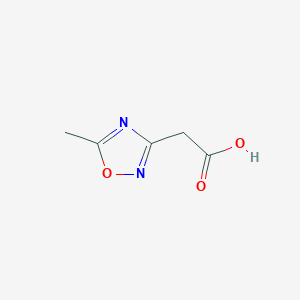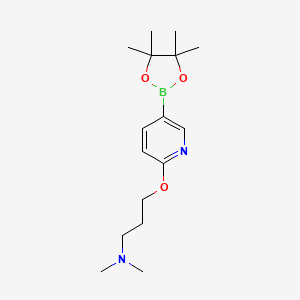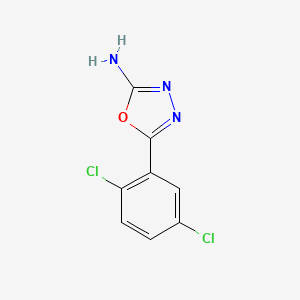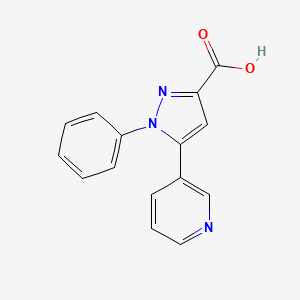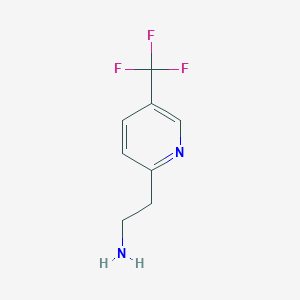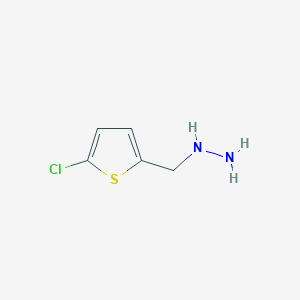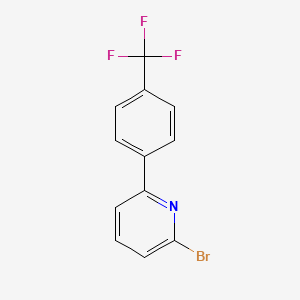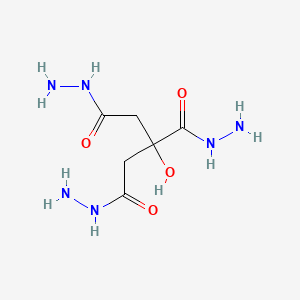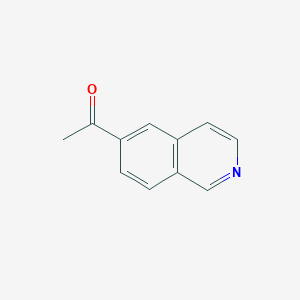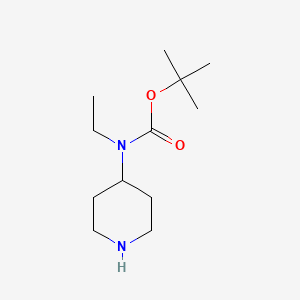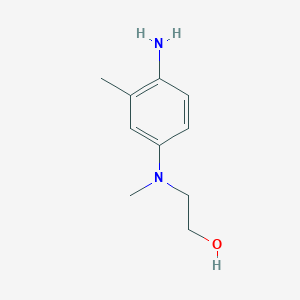![molecular formula C11H13NO2 B1320929 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone CAS No. 1220021-47-5](/img/structure/B1320929.png)
1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone is a chemical entity that can be associated with azetidinone derivatives, which are known for their potential in various biological activities. Although the specific compound is not directly mentioned in the provided papers, the azetidinone core is a common feature in the discussed compounds, suggesting its relevance in the synthesis of biologically active molecules.
Synthesis Analysis
The synthesis of azetidinone derivatives can involve multiple steps and starting materials. For instance, optically active 4-diethoxyphosphinyl-3-(1-hydroxyethyl)-2-azetidinone was synthesized from epoxybutyramide derivatives and alternatively from a 4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone . This demonstrates the versatility in the synthetic approaches to azetidinone derivatives, which could be applied to the synthesis of 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone.
Molecular Structure Analysis
X-ray diffraction has been used to investigate the structure of azetidinone derivatives, as seen in the study of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones . This technique allows for the determination of the solid-state structure, which can be compared with solution NMR studies to understand the conformational preferences of these molecules.
Chemical Reactions Analysis
The azetidinone core is reactive and can be involved in various chemical reactions. For example, the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones involved a condensation followed by a cyclization reaction . This indicates that azetidinone derivatives can be functionalized to create diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives can be characterized using techniques such as cyclic voltammetry, chronoamperometry, and square wave voltammetry. These methods were employed to study the electrochemical behavior of a novel synthesized azo dye containing an azetidinone moiety . Additionally, the antibacterial activities of some azetidinone derivatives were evaluated, indicating their potential as antimicrobial agents .
Scientific Research Applications
Structural Chemistry and Anti-inflammatory Activity : Phenyl dimer compounds, including structures similar to 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone, were studied for their anti-inflammatory activities. These compounds showed moderate to good inhibitory properties in vivo, highlighting their potential in pharmaceutical applications (Singh et al., 2020).
Electrochemical Characterization in Dye Applications : A novel synthesized azo dye structurally related to 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone was electrochemically characterized. Its behavior and electrocatalytic effects were studied, indicating potential applications in dye and pigment industries (Surucu et al., 2016).
Synthesis and Characterization of Pyrazoline Compounds : Compounds derived from azo chalcones, structurally akin to 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone, were synthesized and characterized. These findings contribute to the understanding of such compounds in chemical synthesis and potential pharmaceutical applications (Hasan & Jaff, 2019).
Synthesis and Structure Analysis for Supramolecular Applications : A compound similar in structure to 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone was synthesized and its crystal structure was analyzed. This research is significant in the field of supramolecular chemistry and material science (Cai et al., 2020).
Antimicrobial and Antifungal Applications : Various compounds structurally related to 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone have been synthesized and tested for antimicrobial and antifungal activities. These studies provide insights into the potential use of such compounds in developing new antimicrobial agents (Patel et al., 2012).
Fungitoxicity of Phenyl Derivatives : Research on 1-(3-(benzylideneamino)phenyl)ethanone and its derivatives, which are structurally similar to the compound of interest, revealed notable fungitoxic properties against various fungi. This highlights potential agricultural applications (Mehton et al., 2009).
properties
IUPAC Name |
1-[4-(azetidin-3-yloxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)9-2-4-10(5-3-9)14-11-6-12-7-11/h2-5,11-12H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTAVJKTZASBCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

